molecular formula C21H26N2O4 B12812692 Benzo(a)heptalen-10(5H)-one, 7-amino-9-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)- CAS No. 134595-69-0

Benzo(a)heptalen-10(5H)-one, 7-amino-9-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)-

Cat. No.: B12812692
CAS No.: 134595-69-0
M. Wt: 370.4 g/mol
InChI Key: RUQXXMUWOBJEQX-HNNXBMFYSA-N
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Description

Benzo(a)heptalen-10(5H)-one, 7-amino-9-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(a)heptalen-10(5H)-one, 7-amino-9-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)- typically involves multi-step organic reactions. Common starting materials may include aromatic compounds and various reagents to introduce the amino, dimethylamino, and methoxy groups. Reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Benzo(a)heptalen-10(5H)-one, 7-amino-9-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

    Reduction: Removal of oxygen or addition of hydrogen to reduce the compound.

    Substitution: Replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halogens or nucleophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its pharmacological properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzo(a)heptalen-10(5H)-one, 7-amino-9-(dimethylamino)-6,7-dihydro-1,2,3-trimethoxy-, (S)- include other polycyclic aromatic compounds with amino and methoxy groups. Examples include:

  • Benzo(a)pyrene derivatives
  • Naphthalene derivatives
  • Anthracene derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

134595-69-0

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

(7S)-7-amino-9-(dimethylamino)-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one

InChI

InChI=1S/C21H26N2O4/c1-23(2)16-11-14-13(7-9-17(16)24)19-12(6-8-15(14)22)10-18(25-3)20(26-4)21(19)27-5/h7,9-11,15H,6,8,22H2,1-5H3/t15-/m0/s1

InChI Key

RUQXXMUWOBJEQX-HNNXBMFYSA-N

Isomeric SMILES

CN(C)C1=CC2=C(C=CC1=O)C3=C(C(=C(C=C3CC[C@@H]2N)OC)OC)OC

Canonical SMILES

CN(C)C1=CC2=C(C=CC1=O)C3=C(C(=C(C=C3CCC2N)OC)OC)OC

Origin of Product

United States

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